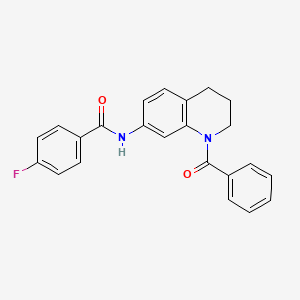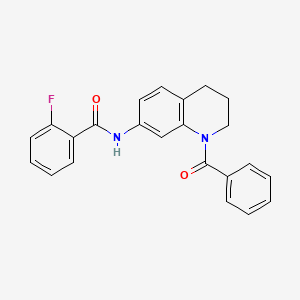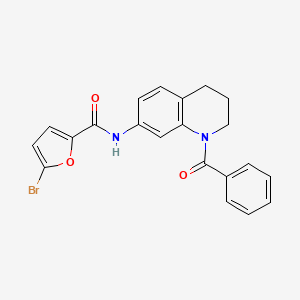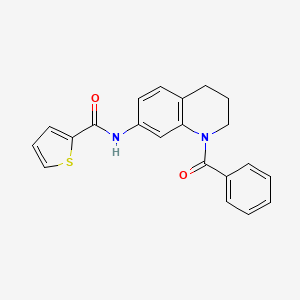
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide” is a complex organic molecule that contains a tetrahydroquinoline ring, a benzoyl group, and a furan ring . Tetrahydroquinolines are a class of compounds that have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tetrahydroquinolines can generally be synthesized using domino reactions . These reactions are highly efficient and enable complex synthetic conversions with simple starting materials . They often involve reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydroquinoline ring provides a rigid cyclic structure, the benzoyl group contributes to the aromaticity, and the furan ring introduces additional complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the functional groups present in the molecule. The tetrahydroquinoline ring, benzoyl group, and furan ring can undergo various chemical reactions typical for these types of structures .Aplicaciones Científicas De Investigación
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide has been studied for its potential therapeutic applications, such as its ability to modulate cell signaling pathways and its potential use as an anti-cancer agent. It has been shown to inhibit the growth of certain cancer cell lines, such as breast cancer and melanoma cells, and to induce apoptosis in cancer cells. In addition, this compound has been studied for its potential use in the treatment of inflammation and autoimmune diseases. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the severity of autoimmune diseases in animal models.
Mecanismo De Acción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide has been shown to modulate multiple cellular pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. In addition, this compound has been shown to modulate the activity of the MAPK and NF-κB pathways, which are involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to modulate the activity of multiple cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis. In addition, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to reduce the severity of autoimmune diseases in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide in laboratory experiments is its availability and low cost. In addition, this compound has been shown to modulate multiple cellular pathways, making it a useful tool for studying the effects of different compounds on cellular signaling pathways. However, this compound is not without its limitations. For example, it has been shown to be toxic to certain cell lines, and its effects on other cell types are not yet fully understood.
Direcciones Futuras
1. Further studies are needed to investigate the effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide on other cell types and to identify potential therapeutic applications.
2. Studies are needed to investigate the effects of this compound on gene expression and to identify potential targets for therapeutic intervention.
3. Studies are needed to investigate the effects of this compound on the immune system and to identify potential therapeutic applications.
4. Studies are needed to investigate the effects of this compound on the nervous system and to identify potential therapeutic applications.
5. Studies are needed to investigate the effects of this compound on the cardiovascular system and to identify potential therapeutic applications.
6. Studies are needed to investigate the effects of this compound on the endocrine system and to identify potential therapeutic applications.
7. Studies are needed to investigate the effects of this compound on the gastrointestinal system and to identify potential therapeutic applications.
8. Studies are needed to investigate the effects of this compound on the musculoskeletal system and to identify potential therapeutic applications.
9. Studies are needed to investigate the effects of this compound on the reproductive system and to identify potential therapeutic applications.
10. Studies are needed to investigate the long-term effects of this compound on the body and to identify potential side effects.
Métodos De Síntesis
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide can be synthesized from commercially available 1-benzoyl-1,2,3,4-tetrahydroquinoline and furan-2-carboxylic acid. The synthesis involves a two-step reaction process. First, 1-benzoyl-1,2,3,4-tetrahydroquinoline is reacted with furan-2-carboxylic acid in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces an intermediate product, which is then reacted with a base such as sodium hydroxide or potassium carbonate to produce this compound.
Safety and Hazards
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20(19-9-5-13-26-19)22-17-11-10-15-8-4-12-23(18(15)14-17)21(25)16-6-2-1-3-7-16/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXFGBOOVWMANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6568883.png)

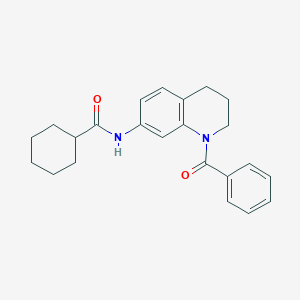

![1-({5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B6568909.png)




